molecular formula C15H15BrN6O2S B2770406 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide CAS No. 2319831-21-3

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide

Cat. No. B2770406
M. Wt: 423.29
InChI Key: UQXUTIQPCHEZGJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a benzenesulfonamide moiety . These types of compounds are often used in medicinal chemistry due to their ability to interact with various biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the compound’s polarity, the presence of charged groups, and the flexibility of its structure .

Scientific Research Applications

Synthesis and Therapeutic Applications

  • Anti-Asthmatic Activities

    A study by Kuwahara et al. (1997) on omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines revealed potent anti-asthmatic activities, indicating the relevance of similar compounds in respiratory disease treatment. The research highlighted the synthesis of novel compounds and their effectiveness in inhibiting bronchoconstriction induced by platelet activating factor (PAF) in guinea pigs, underscoring their potential value in asthma and other respiratory disease treatments (Kuwahara et al., 1997).

  • Antimicrobial and Antifungal Activity

    Research by Hassan (2013) on pyrazoline and pyrazole derivatives, including those with benzenesulfonamide moieties, demonstrated significant antibacterial and antifungal activities. This suggests the utility of structurally related compounds in developing new antimicrobial agents (Hassan, 2013).

  • Antitumor Antibiotics

    Hemming et al. (2014) explored the coupling of proline- and azetidinone-substituted alkenes to synthesize imine-, triazoline-, or aziridine-containing compounds with potent antitumor properties. These findings highlight the compound's potential as a precursor in synthesizing antitumor antibiotics, emphasizing the significance of the [1,2,4]triazolo[4,3-b]pyridazin scaffold in cancer therapy (Hemming et al., 2014).

Chemical Synthesis and Modification

  • N-Amination and Oxidation: Glover and Rowbottom (1976) described the N-amination and subsequent oxidation of fused imidazoles and triazoles, presenting a methodological approach relevant to the synthesis and modification of similar heterocyclic compounds. Such synthetic pathways could be applicable to the compound , facilitating its use in further scientific research (Glover & Rowbottom, 1976).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties, including its reactivity and biological activity. Without specific studies on this compound, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could involve in vitro studies, in vivo studies, and potentially even clinical trials if the compound shows promise as a therapeutic agent .

properties

IUPAC Name

2-bromo-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN6O2S/c1-20(25(23,24)13-5-3-2-4-12(13)16)11-8-21(9-11)15-7-6-14-18-17-10-22(14)19-15/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXUTIQPCHEZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide

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